molecular formula C14H18ClNO B5369514 1-(3-chlorobenzoyl)azocane

1-(3-chlorobenzoyl)azocane

Cat. No. B5369514
M. Wt: 251.75 g/mol
InChI Key: YJHZYCNLIHGXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)azocane is a chemical compound that belongs to the class of azocanes. It is a synthetic compound that has been used in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)azocane is not fully understood. However, it is believed to work by binding to specific sites on proteins and nucleic acids, which can lead to changes in their structure and function. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to bind to DNA and RNA, which can lead to changes in their structure and function. It has also been shown to bind to proteins, which can lead to changes in their activity and function. Additionally, it has been shown to induce apoptosis, which is a type of programmed cell death.

Advantages and Limitations for Lab Experiments

1-(3-chlorobenzoyl)azocane has several advantages for lab experiments. It is a fluorescent probe that can be used to study the binding interactions of proteins and nucleic acids. It is also a photosensitizer that can be used for photodynamic therapy. However, it also has some limitations. It is a synthetic compound that may not accurately mimic the behavior of natural compounds. Additionally, it may have some toxicity and side effects.

Future Directions

There are many future directions for research on 1-(3-chlorobenzoyl)azocane. One direction is to study its binding interactions with specific proteins and nucleic acids. Another direction is to develop new photosensitizers for photodynamic therapy. Additionally, future research could focus on developing new synthetic compounds that mimic the behavior of natural compounds more accurately.
Conclusion
In conclusion, this compound is a synthetic compound that has been used in various scientific research applications. It can be synthesized by reacting 3-chlorobenzoyl chloride with azocane in the presence of a base. It has many biochemical and physiological effects, including binding to DNA and RNA, binding to proteins, and inducing apoptosis. It has advantages for lab experiments, such as being a fluorescent probe and a photosensitizer, but also has limitations. Future research could focus on studying its binding interactions with specific proteins and nucleic acids, developing new photosensitizers, and developing new synthetic compounds.

Synthesis Methods

1-(3-chlorobenzoyl)azocane can be synthesized by reacting 3-chlorobenzoyl chloride with azocane in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography using a suitable stationary phase.

Scientific Research Applications

1-(3-chlorobenzoyl)azocane has been used in various scientific research applications. It has been used as a fluorescent probe for studying the binding interactions of proteins and nucleic acids. It has also been used as a photosensitizer for photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent.

properties

IUPAC Name

azocan-1-yl-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHZYCNLIHGXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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